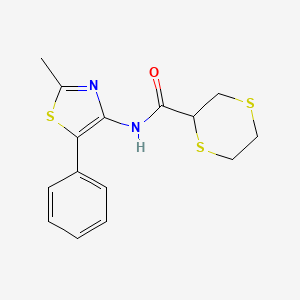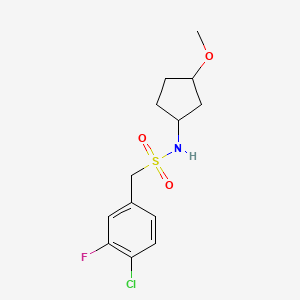![molecular formula C12H14ClFO4S B6627818 Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a chemical compound commonly used in scientific research. It is a member of the sulfonyl series of compounds and is known for its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate involves the inhibition of HDACs. HDACs remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting HDACs, methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate can increase the acetylation of histone proteins and promote gene expression.
Biochemical and Physiological Effects
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has a number of advantages for lab experiments. It is a potent inhibitor of HDACs and has been shown to have a high degree of selectivity for certain HDAC isoforms. It is also relatively easy to synthesize and has a long half-life in vivo. However, there are also some limitations to its use. It can be toxic at high doses and can have off-target effects on other enzymes. It is also relatively expensive compared to other HDAC inhibitors.
Zukünftige Richtungen
There are a number of future directions for the use of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate in scientific research. One potential direction is the investigation of its use as a treatment for cancer, neurodegenerative diseases, and other conditions. Another potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.
Synthesemethoden
The synthesis of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-chloro-5-fluorobenzyl alcohol, which is then converted to the corresponding sulfonate ester. The ester is then reacted with 2-methylpropanoic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is commonly used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for cancer, neurodegenerative diseases, and other conditions.
Eigenschaften
IUPAC Name |
methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO4S/c1-8(12(15)18-2)6-19(16,17)7-9-5-10(14)3-4-11(9)13/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANODYSXEBXEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=CC(=C1)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)
![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)